

A Comparative Guide to the Electrophilicity and Nucleophilicity of Dicarbenes

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Compound of Interest

Compound Name: *Dicarbene*

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The unique electronic properties of dicarbenes, possessing two carbene centers, have positioned them as versatile ligands in catalysis and building blocks in organic synthesis. Their ability to act as either electron donors (nucleophiles) or electron acceptors (electrophiles) governs their reactivity and is a critical parameter in designing novel chemical transformations. This guide provides a comparative assessment of the electrophilicity and nucleophilicity of different dicarbene architectures, supported by experimental and computational data.

Data Presentation: A Comparative Analysis

The following table summarizes key quantitative parameters that define the nucleophilic and electrophilic character of representative dicarbenes and related monocarbenes for context. These parameters include Mayr's nucleophilicity parameter (N), the Tolman Electronic Parameter (TEP) for their metal complexes, and computationally derived global electrophilicity (ω) and nucleophilicity (N) indices.

Carbene/Di carbene Type	Structure/E xample	Parameter	Value	Method	Reference
Monocarbenes					
Imidazol-2-ylidene	1,3-Dimesitylimidazol-2-ylidene	N	21.72	Kinetics	[1]
Imidazolin-2-ylidene	1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene	N	23.35	Kinetics	[1]
Triazol-5-ylidene	1,3,4-Triphenyl-1,2,4-triazol-5-ylidene	N	14.07	Kinetics	[2]
Dihalogencarbene	Dichlorocarbene (:CCl ₂)	ω	3.91 eV	DFT	[3]
Dihalogencarbene	Dibromocarbene (:CBr ₂)	ω	4.11 eV	DFT	[3]
Dialkoxycarbene	Dimethoxycarbene (: (OMe) ₂)	N	3.42 eV	DFT	[3]
Dicarbenes					
Bis(imidazolylidene)	Methylene-bridged bis(IMes)	TEP of [Ni(CO) ₃ (dicarbene)]	~2055 cm ⁻¹ (estimated)	DFT	[4][5]
Bis(imidazolylidene)	Ethylene-bridged bis(IMes)	TEP of [Ni(CO) ₃ (dicarbene)]	~2056 cm ⁻¹ (estimated)	DFT	[4][5]

Benzobis(imidazolylidene)	Benzene-bridged bis(IMes)	TEP of $[\text{Ni}(\text{CO})_3(\text{dicarbene})]$	$\sim 2058 \text{ cm}^{-1}$ (estimated)	DFT	[4] [5]
Triazolylidylidene	-	TEP of $[\text{Ni}(\text{CO})_3(\text{dicarbene})]$	$\sim 2060 \text{ cm}^{-1}$ (estimated)	DFT	[4] [5]

Note: A comprehensive experimental dataset directly comparing the nucleophilicity and electrophilicity of a wide range of free dicarbenes is still emerging. The TEP values for dicarbenes are often calculated for one carbene center coordinated to a metal carbonyl fragment while the other is coordinated to a different metal fragment, providing insight into the electronic communication between the two carbene centers[\[4\]](#)[\[5\]](#). Higher TEP values indicate weaker electron donation from the ligand.

Experimental Protocols

Determining Mayr's Nucleophilicity Parameter (N)

This method quantifies the nucleophilicity of a substance by measuring the rates of its reactions with a series of standard electrophiles (benzhydrylium ions)[\[6\]](#).

Materials:

- Dicarbene precursor (e.g., bis(imidazolium) salt)
- Strong, non-nucleophilic base (e.g., KHMDs, NaH)
- Anhydrous, aprotic solvent (e.g., THF, CH_2Cl_2)
- Set of reference electrophiles (e.g., substituted benzhydrylium tetrafluoroborates) with known electrophilicity parameters (E)
- UV-Vis spectrophotometer with a stopped-flow or diode array detector
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Generation of the free dicarbene: In an inert atmosphere, deprotonate the dicarbene precursor with a stoichiometric amount of a strong base in an anhydrous solvent.
- Preparation of reactant solutions: Prepare stock solutions of the generated free dicarbene and the reference electrophiles in the same anhydrous solvent.
- Kinetic measurements:
 - The reactions are typically fast and are followed by monitoring the disappearance of the colored benzhydrylium ion using a UV-Vis spectrophotometer.
 - Maintain pseudo-first-order conditions by using a large excess of the dicarbene solution (at least 10-fold).
 - Mix the solutions of the dicarbene and the electrophile rapidly (using a stopped-flow apparatus for very fast reactions) at a constant temperature (e.g., 20 °C).
 - Record the absorbance change over time at the wavelength of maximum absorbance of the electrophile.
- Data Analysis:
 - Determine the pseudo-first-order rate constant (k_{obs}) by fitting the absorbance decay to a first-order exponential function.
 - The second-order rate constant (k) is obtained from the slope of a plot of k_{obs} versus the concentration of the dicarbene.
 - Plot $\log(k)$ for the reactions with different reference electrophiles against their known E parameters.
 - The nucleophilicity parameter N is determined from the intercept of the resulting linear plot with the E-axis, according to the equation: $\log(k) = s(N + E)$, where 's' is the nucleophile-specific sensitivity parameter.

Determining the Tolman Electronic Parameter (TEP)

The TEP is a measure of the net electron-donating ability of a ligand, determined by the C-O stretching frequency in a metal carbonyl complex[7]. For a dicarbene, this can be adapted to assess the donor strength of one carbene moiety.

Materials:

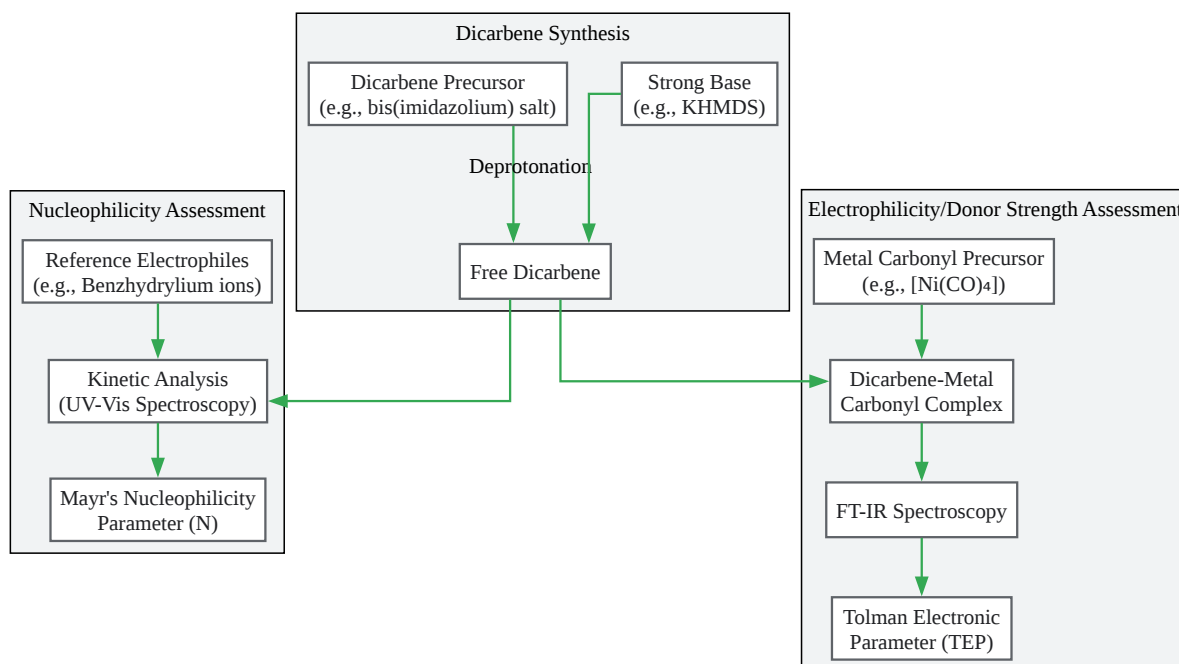
- Dicarbene
- Metal carbonyl precursor (e.g., $[\text{Ni}(\text{CO})_4]$, $[\text{Rh}(\text{CO})_2(\text{acac})]$)
- Anhydrous solvent (e.g., THF, CH_2Cl_2)
- FT-IR spectrometer
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Synthesis of the dicarbene-metal carbonyl complex:
 - In an inert atmosphere, react the dicarbene with a suitable metal carbonyl precursor to form a complex where one of the carbene centers is coordinated to a metal carbonyl fragment (e.g., $[\text{Ni}(\text{CO})_3(\text{dicarbene-M'L}_n)]$). The other carbene center can be free or coordinated to another metal fragment[4][5].
 - Isolate and purify the resulting complex.
- FT-IR Spectroscopy:
 - Prepare a dilute solution of the purified complex in an appropriate anhydrous solvent.
 - Record the infrared spectrum of the solution in the carbonyl stretching region (typically $1800\text{--}2200\text{ cm}^{-1}$).
 - Identify the frequency of the symmetric C-O stretching vibration (A_1 mode for C_{3v} symmetry).
- TEP Determination:

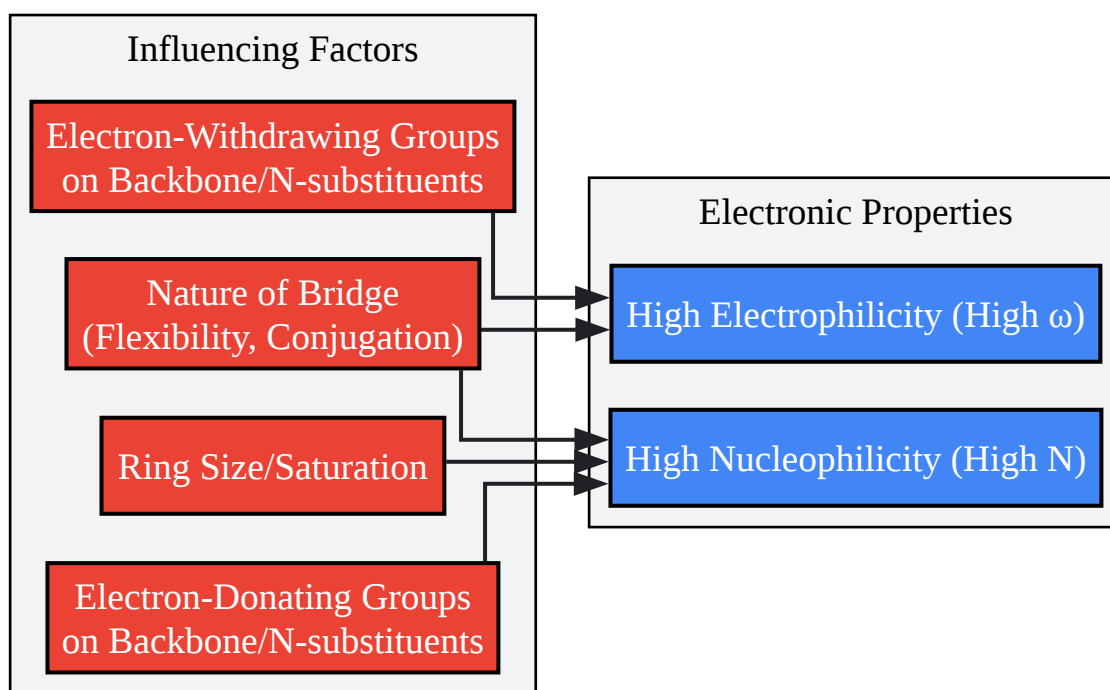
- The TEP value is the wavenumber (in cm^{-1}) of this specific C-O stretching frequency.
- Compare the obtained TEP value to those of well-characterized ligands to rank the electron-donating ability of the dicarbene ligand. A lower TEP value indicates a stronger net electron-donating character of the ligand.

Mandatory Visualizations



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Caption: Workflow for assessing dicarbene reactivity.



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Caption: Factors influencing dicarbene reactivity.

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